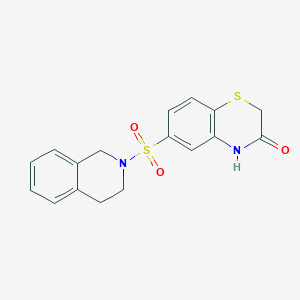
N-isopropyl-3-(5-phenyl-2-furyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IPPF is a synthetic compound that belongs to the class of amides. It was first synthesized in 2001 by researchers at the University of Michigan, and since then, it has gained significant attention in the scientific community. IPPF is known to possess analgesic and anti-inflammatory properties, and it has been studied extensively for its potential applications in pain management and drug addiction research.
Mecanismo De Acción
The mechanism of action of IPPF is not fully understood. However, studies have shown that it acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain and inflammation. By inhibiting FAAH, IPPF increases the levels of endocannabinoids in the body, which can reduce pain and inflammation.
Biochemical and physiological effects:
IPPF has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce pain and inflammation, and it may also have neuroprotective effects. Additionally, IPPF has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPPF in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, IPPF has been shown to be effective in reducing pain and inflammation in animal models, which makes it a promising candidate for further research in pain management. However, one of the limitations of using IPPF in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several potential future directions for research on IPPF. One area of research is to further investigate its potential applications in pain management. Additionally, more research is needed to fully understand the mechanism of action of IPPF, which could lead to the development of more targeted treatments for pain and inflammation. Finally, IPPF may have potential applications in drug addiction research, and further studies are needed to explore this possibility.
Métodos De Síntesis
The synthesis of IPPF involves the reaction of 5-phenyl-2-furanecarboxylic acid with isopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified via column chromatography to obtain pure IPPF.
Aplicaciones Científicas De Investigación
IPPF has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is pain management. Studies have shown that IPPF can effectively reduce pain in animal models of acute and chronic pain. Additionally, IPPF has been studied for its potential applications in drug addiction research. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
Propiedades
IUPAC Name |
3-(5-phenylfuran-2-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)17-16(18)11-9-14-8-10-15(19-14)13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIKDVJPHFZIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)
![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)




![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)

![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)